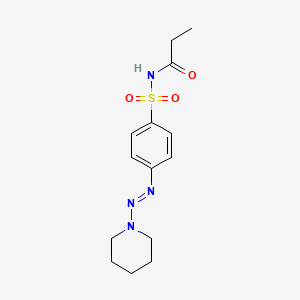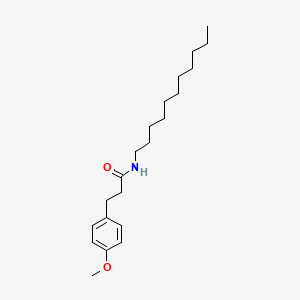![molecular formula C17H24N2O3S B12481410 3-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]methyl)-3,5,5-trimethylcyclohexanol](/img/structure/B12481410.png)
3-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]methyl)-3,5,5-trimethylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-HYDROXY-1,3,3-TRIMETHYLCYCLOHEXYL)METHYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzothiazole core structure. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-HYDROXY-1,3,3-TRIMETHYLCYCLOHEXYL)METHYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through alkylation reactions, often using cyclohexyl halides under basic conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the benzothiazole ring or the amino group, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-{[(5-HYDROXY-1,3,3-TRIMETHYLCYCLOHEXYL)METHYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(5-HYDROXY-1,3,3-TRIMETHYLCYCLOHEXYL)METHYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Aminobenzothiazole: A derivative with similar properties but different reactivity.
5-Hydroxybenzothiazole: Another hydroxylated derivative with distinct biological activities.
Uniqueness
3-{[(5-HYDROXY-1,3,3-TRIMETHYLCYCLOHEXYL)METHYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the presence of the cyclohexyl group and the hydroxyl group, which confer specific chemical and biological properties that are not found in simpler benzothiazole derivatives.
Properties
Molecular Formula |
C17H24N2O3S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-[[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]methyl]-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C17H24N2O3S/c1-16(2)8-12(20)9-17(3,10-16)11-18-15-13-6-4-5-7-14(13)23(21,22)19-15/h4-7,12,20H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
GLHMYMYUQAVWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C2C3=CC=CC=C3S(=O)(=O)N2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12481331.png)

![4-[(4-Iodophenyl)amino]-2-(3-methylbenzyl)-4-oxobutanoic acid](/img/structure/B12481349.png)

![N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B12481359.png)
![Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate](/img/structure/B12481366.png)

![1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-](/img/structure/B12481388.png)
![N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B12481391.png)
![7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B12481399.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12481405.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B12481414.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481419.png)
![Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481429.png)
